molecular formula C8H11F3LiNO6S2 B6297640 MTFSILi CAS No. 1426833-00-2

MTFSILi

Cat. No.: B6297640
CAS No.: 1426833-00-2
M. Wt: 345.3 g/mol
InChI Key: ITDHBCAWFMJEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is a lithium-based reagent used in organic synthesis and catalysis. It is known for its powerful nucleophilic properties, making it a valuable tool in various chemical reactions, including hydrolysis, deprotection, and rearrangements.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is synthesized through a series of chemical reactions involving the introduction of lithium into the molecular structure. The synthesis typically involves the reaction of tetrahydrofuran with sulfonamide and isopropyl groups, followed by the addition of lithium. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium involves large-scale reactors and precise control of reaction parameters. The process ensures high purity and yield of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium undergoes several types of chemical reactions, including:

    Hydrolysis: Acts as a nucleophile, attacking the substrate and forming a covalent bond, which is then broken by the addition of a base such as sodium hydroxide.

    Deprotection: Acts as a base, removing a protecting group from the substrate.

    Rearrangement: Acts as a catalyst, facilitating the rearrangement of the substrate.

Common Reagents and Conditions

Common reagents used in reactions with methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium include bases like sodium hydroxide and solvents such as tetrahydrofuran. The reactions often require controlled temperatures and inert atmospheres to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium depend on the specific reaction type. For example, hydrolysis reactions typically yield alcohols or carboxylic acids, while deprotection reactions yield the deprotected substrate.

Scientific Research Applications

Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is used in a variety of scientific research applications, including:

    Organic Synthesis: Used to catalyze the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of pharmaceuticals and fine chemicals.

    Peptide Synthesis: Used in the synthesis of peptides and peptidomimetics.

    Battery Research: Utilized in the development of lithium-ion batteries due to its conductive properties.

Mechanism of Action

Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium acts as a powerful nucleophilic reagent in various chemical reactions. In hydrolysis reactions, it attacks the substrate, forming a covalent bond that is subsequently broken by the addition of a base. In deprotection reactions, it removes protecting groups from substrates. In rearrangement reactions, it facilitates the rearrangement of the substrate.

Comparison with Similar Compounds

Similar Compounds

    Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Known for its high solubility in common solvents and used in lithium-ion batteries.

    Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI): Similar to LiTFSI but used in sodium-ion batteries.

    Methyl-tetrahydrofuran-sulfonamide-sodium (MTFSINa): A sodium-based analogue of methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium.

Uniqueness

Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is unique due to its specific combination of nucleophilic properties and lithium content, making it particularly effective in catalyzing a wide range of chemical reactions. Its versatility in organic synthesis and its role in battery research further distinguish it from similar compounds .

Properties

IUPAC Name

lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3NO6S2.Li/c1-6(2)7(13)18-4-3-5-19(14,15)12-20(16,17)8(9,10)11;/h1,3-5H2,2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDHBCAWFMJEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3LiNO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.